3-(Piperazin-2-yl)phenol

Catalog No.
S691796
CAS No.
773795-54-3
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperazin-2-yl)phenol

CAS Number

773795-54-3

Product Name

3-(Piperazin-2-yl)phenol

IUPAC Name

3-piperazin-2-ylphenol

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2

InChI Key

DCIVTGUMDABITM-UHFFFAOYSA-N

SMILES

C1CNC(CN1)C2=CC(=CC=C2)O

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)O

Antibacterial Activity of 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives

    Scientific Field: Organic Chemistry, Medicinal Chemistry

    Summary of Application: A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized.

    Methods of Application: The compounds were synthesized through a multi-step procedure.

    Results or Outcomes: The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active.

Antifungal Activity of 3-(4-arylpiperazin-1-yl)cinnolines

Biological Potential of Indole Derivatives

3-(Piperazin-2-yl)phenol, with the chemical formula C10H14N2OC_{10}H_{14}N_{2}O and CAS number 16740779, is an organic compound that features a piperazine ring substituted at the 2-position with a phenolic group. This compound is categorized under piperazine derivatives, which are known for their diverse pharmacological activities. The structure of 3-(Piperazin-2-yl)phenol consists of a phenol moiety attached to a piperazine ring, which imparts unique chemical properties and biological activities.

Typical of phenolic compounds and piperazines. Key reactions include:

  • Nitration: The phenolic hydroxyl group can be nitrated to form derivatives such as 4-Nitro-3-(piperazin-1-yl)phenol, enhancing its reactivity and potential biological activity.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized products, which may exhibit different biological properties.
  • Substitution Reactions: The nitrogen atoms within the piperazine ring can participate in nucleophilic substitution reactions, allowing further functionalization of the molecule .

The biological activity of 3-(Piperazin-2-yl)phenol stems from its structural characteristics. Piperazine derivatives are known for their potential as antidepressants, anxiolytics, and antipsychotics. Research indicates that compounds containing piperazine moieties can interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The specific biological effects of 3-(Piperazin-2-yl)phenol require further investigation but may include:

  • Antidepressant Activity: Similar compounds have been studied for their effects on mood regulation and anxiety reduction.
  • Neurotransmitter Modulation: The compound may influence neurotransmitter levels in the brain, potentially aiding in the treatment of mood disorders.

The synthesis of 3-(Piperazin-2-yl)phenol can be achieved through several methods:

  • Direct Amination: Starting from phenol, a piperazine derivative can be introduced via nucleophilic substitution.
  • Nitration followed by Reduction: Nitration of a suitable precursor followed by reduction can yield 3-(Piperazin-2-yl)phenol.
  • Metal-Catalyzed Reactions: Recent advancements in metal-catalyzed reactions have shown promise in synthesizing piperazine derivatives efficiently, potentially including this compound .

3-(Piperazin-2-yl)phenol has potential applications in various fields:

  • Pharmaceutical Industry: Due to its possible antidepressant and anxiolytic properties, it may serve as a lead compound for drug development targeting mood disorders.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to develop more complex molecules with desired biological activities.

Interaction studies involving 3-(Piperazin-2-yl)phenol focus on its binding affinity to neurotransmitter receptors. Preliminary studies suggest that similar compounds may interact with serotonin receptors (5-HT), which are crucial for regulating mood and anxiety. Further research is needed to elucidate the specific interactions and mechanisms through which this compound exerts its effects.

Several compounds share structural similarities with 3-(Piperazin-2-yl)phenol, each exhibiting unique properties:

Compound NameStructureNotable Properties
4-Nitro-3-(piperazin-1-yl)phenolStructureEnhanced reactivity due to nitro group
4-(Piperazin-1-yl)phenolStructurePotentially different pharmacological profile
1-(4-Hydroxyphenyl)piperazineStructureExhibits different binding affinities

These compounds highlight the diversity within the piperazine class and underscore the potential for developing new therapeutic agents based on structural modifications.

XLogP3

0.3

Wikipedia

3-(2-piperazinyl)phenol

Dates

Last modified: 08-15-2023

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